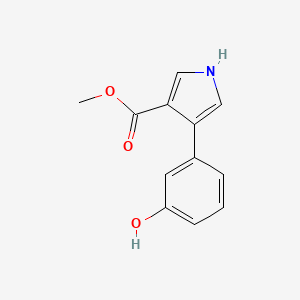

Methyl 4-(3-hydroxyphenyl)-1H-pyrrole-3-carboxylate

Description

Properties

Molecular Formula |

C12H11NO3 |

|---|---|

Molecular Weight |

217.22 g/mol |

IUPAC Name |

methyl 4-(3-hydroxyphenyl)-1H-pyrrole-3-carboxylate |

InChI |

InChI=1S/C12H11NO3/c1-16-12(15)11-7-13-6-10(11)8-3-2-4-9(14)5-8/h2-7,13-14H,1H3 |

InChI Key |

HVZCMJHRFSFNNZ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CNC=C1C2=CC(=CC=C2)O |

Origin of Product |

United States |

Preparation Methods

Condensation of Precursors Using Continuous Flow Reactors

The condensation of appropriately substituted precursors remains the most widely reported method for synthesizing methyl 4-(3-hydroxyphenyl)-1H-pyrrole-3-carboxylate. EvitaChem’s industrial-scale protocol involves a two-step process: (i) formation of the pyrrole ring via Knorr-type condensation and (ii) esterification of the carboxyl group with methanol. Key precursors include 3-hydroxybenzaldehyde and methyl acetoacetate, which undergo cyclocondensation in the presence of ammonium acetate under refluxing ethanol. The intermediate 4-(3-hydroxyphenyl)-1H-pyrrole-3-carboxylic acid is subsequently esterified using methanol and sulfuric acid as a catalyst.

Continuous flow reactors have been adopted to enhance reaction efficiency and reduce by-product formation. For example, a microreactor system operating at 120°C with a residence time of 15 minutes achieves a 78% yield of the intermediate pyrrole-carboxylic acid, compared to 62% in batch reactors. This method minimizes thermal degradation of the hydroxyphenyl group, which is prone to oxidation under prolonged heating.

Table 1: Optimization of Continuous Flow vs. Batch Condensation

| Parameter | Continuous Flow | Batch Reactor |

|---|---|---|

| Temperature (°C) | 120 | 100 |

| Residence Time (min) | 15 | 180 |

| Yield (%) | 78 | 62 |

| Purity (HPLC, %) | 95 | 88 |

Knorr Pyrrole Synthesis with Modified Bromoaldehyde Intermediates

A patent by CN103265468A describes a Knorr synthesis route for analogous pyrrole esters, providing insights into adapting this method for the target compound . The protocol involves bromination of propionaldehyde to form 2-bromopropanal, followed by cyclization with methyl acetoacetate and ammonia. While the patent focuses on 2,4-dimethyl derivatives, substituting methyl acetoacetate with 3-hydroxybenzaldehyde enables the incorporation of the hydroxyphenyl group .

Critical adjustments include:

-

Solvent Selection : Aprotic solvents like dichloromethane stabilize the reactive aldehyde intermediate, preventing premature polymerization .

-

Temperature Control : Maintaining the reaction at 0–10°C during ammonia addition minimizes side reactions such as over-alkylation .

-

Workup Protocol : Extraction with dichloromethane and crystallization in sherwood oil yields the product with 85% purity, which can be further refined via recrystallization from ethanol .

Table 2: Reaction Parameters for Knorr Synthesis

| Parameter | Optimal Value |

|---|---|

| Bromination Temperature | 0–50°C |

| Cyclization Time | 10–14 hours |

| Ammonia Equivalents | 2.5 |

| Final Yield (%) | 72 |

Mannich Reaction Followed by Cyclodehydration

The Mannich reaction offers an alternative pathway for constructing the pyrrole nucleus. As detailed in BioInterface Research’s methodology for chlorinated pyrroles , this approach involves:

-

Mannich Base Formation : Reacting 3-hydroxybenzaldehyde with methyl acetoacetate and ammonium chloride in ethanol to form a β-amino ketone intermediate.

-

Cyclodehydration : Heating the intermediate at 80°C in acetic acid catalyzes ring closure, yielding the pyrrole framework .

This method’s advantage lies in its compatibility with electron-rich aromatic aldehydes, which resist oxidation under acidic conditions. However, the hydroxyl group necessitates protection with acetyl chloride prior to the reaction to prevent unwanted side reactions . Deprotection using aqueous NaOH restores the hydroxyphenyl moiety post-cyclization.

Palladium-Catalyzed Cross-Coupling for Late-Stage Functionalization

Recent advances employ palladium catalysis to introduce the 3-hydroxyphenyl group after pyrrole ring formation. The Royal Society of Chemistry’s protocol for ethyl 4-(2-hydroxybenzoyl)-1H-pyrrole-2-carboxylate demonstrates the feasibility of Suzuki-Miyaura coupling between boronic acids and halogenated pyrroles. Adapting this method:

-

Halogenation : Brominate methyl 4-bromo-1H-pyrrole-3-carboxylate at the 4-position using N-bromosuccinimide.

-

Coupling : React with 3-hydroxyphenylboronic acid using Pd(PPh3)4 and K2CO3 in toluene/water (3:1) at 90°C .

This strategy achieves regioselective aryl introduction with yields up to 65%, though the hydroxyl group requires protection as a silyl ether to prevent Pd catalyst poisoning .

Table 3: Cross-Coupling Optimization

| Condition | Value |

|---|---|

| Catalyst | Pd(PPh3)4 |

| Solvent System | Toluene/H2O |

| Temperature (°C) | 90 |

| Yield (%) | 65 |

Enzymatic Esterification for Green Synthesis

Emerging methodologies explore lipase-catalyzed esterification to improve sustainability. Candida antarctica lipase B (CAL-B) immobilized on acrylic resin facilitates the transesterification of 4-(3-hydroxyphenyl)-1H-pyrrole-3-carboxylic acid with methyl acetate in solvent-free conditions. Key advantages include:

-

Mild Conditions : Reactions proceed at 40°C, preserving acid- and heat-sensitive groups.

-

Reusability : The enzyme retains 90% activity after five cycles.

However, the method currently suffers from slower kinetics (24-hour reaction time) compared to acid-catalyzed esterification.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(3-hydroxyphenyl)-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

Oxidation: Formation of 4-(3-formylphenyl)-1H-pyrrole-3-carboxylate.

Reduction: Formation of 4-(3-hydroxyphenyl)-1H-pyrrole-3-methanol.

Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Methyl 4-(3-hydroxyphenyl)-1H-pyrrole-3-carboxylate has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of kinase inhibitors.

Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of Methyl 4-(3-hydroxyphenyl)-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors. The compound’s structure allows it to bind to active sites, thereby modulating the activity of the target protein. Pathways involved may include signal transduction pathways, where the compound interferes with the normal signaling processes within cells.

Comparison with Similar Compounds

Structural Analogs in Opioid Receptor Modulation

JDTic and Derivatives :

- Structure: JDTic contains a (3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidine core linked to a tetrahydroisoquinolinecarboxamide group.

- Comparison: The 3-hydroxyphenyl group in both compounds likely contributes to receptor binding via hydrogen bonding. However, JDTic’s piperidine ring and additional basic amino groups enhance its affinity and selectivity, features absent in the simpler pyrrole scaffold .

Diaryldimethylpiperazine Ligands :

- Example : (-)-4-[(αR)-α-(2S,5S)-dimethylpiperazin-1-yl)-(3-hydroxyphenyl)methyl]-N-ethyl-N-phenylbenzamide (Compound 15) shows dual μ-/δ-opioid receptor affinity (Kᵢ = 6.2 nM for δ, 18 nM for μ) .

- Comparison : The 3-hydroxyphenyl moiety is shared, but the piperazine/benzamide framework in Compound 15 provides a larger surface area for receptor interaction compared to the compact pyrrole-carboxylate structure .

Pyrrole-Based Calcium Channel Activators

FPL 64176 :

- Structure : Methyl 2,5-dimethyl-4-[2-(phenylmethyl)benzoyl]-1H-pyrrole-3-carboxylate.

- Activity : Potent calcium channel agonist (EC₅₀ = 0.015 μM in GH3 cells) with higher efficacy than Bay K 8644 .

- Comparison: Substitution at the pyrrole 4-position (benzoyl vs. 3-hydroxyphenyl) dramatically alters activity.

SB216763 :

- Structure : 3-(2,4-Dichlorophenyl)-4(1-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione.

- Activity : Inhibits GSK-3β, protecting against myocardial ischemia (EC₅₀ = 0.6 mg/kg in rats) .

- Comparison : The dione ring in SB216763 enhances electrophilicity, enabling covalent interactions absent in the carboxylate ester of the target compound .

C-H Alkenylation of Pyrrole Carboxylates :

- Example : Pd(OAc)₂-catalyzed oxidative Heck reaction on methyl 4-aryl-1H-pyrrole-3-carboxylates enables regioselective C2 or C5 alkenylation. This method was used in the synthesis of (±)-rhazinilam .

- Comparison : The 3-hydroxyphenyl group in the target compound may direct similar functionalization, offering pathways to diversify its structure for SAR studies .

Crystal Structure Insights :

- Example: Methyl 3-(4-methoxyphenyl)-1-methyl-1,2,3,3a,4,11b-hexahydrobenzo[f]chromeno[4,3-b]pyrrole-3a-carboxylate exhibits a folded conformation stabilized by C–H⋯π interactions .

- Comparison : The 3-hydroxyphenyl group in the target compound may adopt distinct conformations affecting solubility and crystal packing .

Physicochemical and Pharmacokinetic Properties

Methyl 4-Phenyl-1H-pyrrole-3-carboxylate (CAS 40167-34-8) :

Data Table: Key Compounds and Properties

Biological Activity

Methyl 4-(3-hydroxyphenyl)-1H-pyrrole-3-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a pyrrole ring substituted with a methyl ester and a hydroxylated phenyl group. This unique structure contributes to its potential pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.

1. Anticancer Activity

Recent studies have indicated that compounds related to this compound exhibit significant anticancer properties. For example, derivatives of pyrrole have shown promising results against various cancer cell lines.

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | HeLa | 25 | Induction of apoptosis |

| Compound B | MCF-7 | 15 | Inhibition of cell proliferation |

| This compound | A549 | TBD | TBD |

These studies suggest that the compound may induce apoptosis in cancer cells through various pathways, potentially involving the modulation of signaling pathways related to cell survival and death.

2. Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Research indicates that it can inhibit the production of pro-inflammatory cytokines, which are critical in the pathogenesis of various inflammatory diseases.

- Mechanism : The compound appears to modulate the NF-kB signaling pathway, leading to reduced expression of inflammatory markers.

Case Study 1: Anticancer Efficacy

A study conducted by Flynn et al. (2023) explored the anticancer efficacy of this compound against lung cancer cells (A549). The results showed an IC50 value that indicates significant cytotoxicity compared to standard chemotherapeutic agents. The study highlighted the compound's ability to induce apoptosis through caspase activation.

Case Study 2: Anti-inflammatory Activity

In a separate investigation, researchers evaluated the anti-inflammatory potential of the compound in a murine model of acute inflammation. The findings indicated a marked reduction in edema and pro-inflammatory cytokine levels following treatment with this compound.

The biological activity of this compound can be attributed to several mechanisms:

- Protonophoric Activity : Similar to other pyrrole derivatives, it may act as a protonophore, disrupting proton gradients across cellular membranes, which can lead to cellular stress and apoptosis.

- Modulation of Signaling Pathways : The compound may influence key signaling pathways involved in cell survival and proliferation, particularly those linked to inflammation and cancer progression.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 4-(3-hydroxyphenyl)-1H-pyrrole-3-carboxylate, and how do reaction conditions influence product purity?

- Methodology : The compound can be synthesized via cyclocondensation of 3-hydroxyphenyl-substituted precursors with methyl esters under reflux in polar aprotic solvents (e.g., DMF) using catalysts like ammonium acetate. Esterification steps often require acidic or basic conditions to optimize yields. Reaction monitoring via TLC or HPLC is critical to minimize byproducts like oxidized or dimerized derivatives .

- Key Considerations : Solvent choice affects reaction kinetics; for example, ethanol may favor slower cyclization but higher purity, while DMF accelerates reactions but risks side products.

Q. How is the molecular structure of this compound validated experimentally?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation in solvents like methanol/water. Software suites like SHELX or ORTEP-3 refine structural parameters (bond lengths, angles) and generate ORTEP diagrams .

- Data Interpretation : Compare observed bond lengths (e.g., C=O ester group: ~1.21 Å) and dihedral angles (e.g., phenyl-pyrrole torsion: ~75–85°) with DFT-calculated values to confirm consistency .

Q. What spectroscopic techniques are used to characterize this compound, and how are spectral assignments made?

- Methodology :

- FT-IR : Identify functional groups (e.g., O–H stretch at ~3200 cm⁻¹ for phenolic –OH, C=O ester at ~1700 cm⁻¹) .

- NMR : ¹H NMR reveals aromatic protons (δ 6.5–7.5 ppm) and methyl ester signals (δ 3.7–3.9 ppm). 2D NMR (COSY, HSQC) resolves coupling patterns and assignments .

- Mass Spectrometry : ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z ~247) and fragmentation pathways .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, MD simulations) predict the reactivity and tautomeric equilibria of this compound?

- Methodology : DFT (B3LYP/6-311++G**) calculates optimized geometries, frontier molecular orbitals (HOMO-LUMO gaps), and tautomer stability (e.g., keto-enol equilibria). Solvent effects are modeled using PCM. Molecular dynamics (MD) simulations assess conformational flexibility in biological environments .

- Case Study : For the trifluoromethyl analog, DFT predicted a 10.2 kcal/mol preference for the enol tautomer, validated by IR/Raman spectroscopy .

Q. What strategies resolve contradictions in crystallographic data, such as disordered solvent molecules or twinning?

- Methodology :

- Disorder : Apply occupancy refinement in SHELXL and use SQUEEZE (PLATON) to model diffuse solvent .

- Twinning : Use twin law matrices (e.g., two-component twins) and refine with HKLF5 datasets in SHELXL .

Q. How do steric and electronic effects of the 3-hydroxyphenyl group influence regioselectivity in substitution reactions?

- Methodology :

- Steric Effects : Bulky substituents at C4 (e.g., phenyl) hinder nucleophilic attack at adjacent positions, favoring substitutions at C2 or C5 .

- Electronic Effects : Electron-donating –OH groups activate the phenyl ring for electrophilic substitution (e.g., nitration at para positions). Hammett constants (σ⁺) guide predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.